molecular formula C9H5ClFN B12967787 3-Chloro-8-fluoroquinoline

3-Chloro-8-fluoroquinoline

Cat. No.: B12967787
M. Wt: 181.59 g/mol
InChI Key: XBDGLSHZNMMNCF-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroquinoline (CAS 1784489-19-5) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol. Its structure features a chlorine atom at position 3 and a fluorine atom at position 8 on the quinoline backbone. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-chloro-8-fluoroquinoline

InChI

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H

InChI Key

XBDGLSHZNMMNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 3-chloroquinoline with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and complex heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This makes it effective as an antibacterial and antiviral agent . The exact molecular pathways and targets are still under investigation, but its ability to interfere with DNA replication and protein synthesis is well-documented .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Electronic Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Substituent and Electronic Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Properties
3-Chloro-8-fluoroquinoline 3-Cl, 8-F C₉H₅ClFN 181.59 Cl (σₚ = +0.23) and F (σₚ = +0.06) provide moderate electron-withdrawing effects. Enhances reactivity in cross-coupling reactions.
3-Fluoro-8-nitroquinoline 3-F, 8-NO₂ C₉H₅FN₂O₂ 204.15 Nitro group (σₚ = +1.27) strongly electron-withdrawing; increases electrophilicity. Fluorine enhances lipophilicity. Applications in antibiotic synthesis .
7-Chloro-8-fluoroquinoline 7-Cl, 8-F C₉H₅ClFN 181.59 Cl and F at adjacent positions may induce steric hindrance. Used as a ligand in coordination chemistry .
8-Chloro-6-fluoroquinoline 8-Cl, 6-F C₉H₅ClFN 181.59 Distal halogen placement reduces steric clash. Potential antimalarial activity due to quinoline backbone .
3-Chloroquinolin-8-ol 3-Cl, 8-OH C₉H₆ClNO 179.61 Hydroxyl group (H-bond donor) increases polarity. Lower lipophilicity compared to fluoro analogues. Used in chelating agents .
8-Amino-3-bromo-6-fluoroquinoline 3-Br, 6-F, 8-NH₂ C₉H₆BrFN₂ 253.06 Bromine (σₚ = +0.26) enhances steric bulk. Amino group enables nucleophilic substitution. Explored in kinase inhibitor design .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility Stability Notes
This compound Moderate in DMSO, chloroform Stable under inert conditions; sensitive to hydrolysis.
3-Fluoro-8-nitroquinoline Low in water; soluble in acetone Nitro group may pose explosion risk under high heat .
8-Chloro-6-fluoroquinoline Insoluble in water Requires handling in ventilated environments due to halogen toxicity .
3-Chloroquinolin-8-ol Soluble in polar solvents (e.g., methanol) Prone to oxidation; store under nitrogen .

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